molecular formula C12H18N2O2S B5504727 N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5504727
M. Wt: 254.35 g/mol
InChI Key: QPBCBQNJJPLODZ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide is a compound that features a morpholine ring and a thiophene ring connected via an acetamide linkage

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of materials with specific electronic properties.

Future Directions

The future directions for the use or study of this compound are not specified in the search results. It’s part of a collection of rare and unique chemicals provided to early discovery researchers, which suggests it may have potential applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the thiophene ring can interact with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine and a thiophene ring, which can confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-12(10-11-2-1-9-17-11)13-3-4-14-5-7-16-8-6-14/h1-2,9H,3-8,10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCBQNJJPLODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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